An In-Depth Technical Guide to the Synthesis and Purification of Allylaminotrimethylsilane
An In-Depth Technical Guide to the Synthesis and Purification of Allylaminotrimethylsilane
Abstract
Allylaminotrimethylsilane (CAS 10519-97-8) is a versatile bifunctional organosilicon compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, incorporating both a reactive allyl group and a labile trimethylsilyl (TMS) protected amine, allows for its use in diverse applications, including the synthesis of functional silanes, crosslinking agents, and as a precursor for silicon carbonitride films.[1][3] This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of Allylaminotrimethylsilane. The protocols are designed to be self-validating, with an emphasis on the underlying chemical principles, safety considerations, and process optimization to ensure high yield and purity.
Introduction: Chemical Profile and Strategic Importance
Allylaminotrimethylsilane, also known as N-(Trimethylsilyl)allylamine, is a colorless to light yellow liquid characterized by its dual reactivity.[2][3] The allyl group provides a site for various addition and polymerization reactions, while the N-Si bond is readily cleaved under hydrolytic conditions, revealing the primary amine for further functionalization.[4][5] This unique combination makes it a strategic building block in medicinal chemistry and materials science. The trimethylsilyl group enhances the compound's stability and solubility in organic solvents, facilitating its use as a reagent in complex synthetic pathways.[2]
Key Physicochemical Properties:
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Molecular Formula: C₆H₁₅NSi[2]
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Molecular Weight: 129.28 g/mol [3]
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Boiling Point: 110-112 °C[3]
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Density: 0.770 g/cm³[3]
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Flash Point: 10 °C[3]
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Hydrolytic Sensitivity: Reacts rapidly with moisture, water, and protic solvents.[3]
The Core Synthesis: Mechanistic Insights and Rationale
The most common and efficient synthesis of Allylaminotrimethylsilane involves the nucleophilic substitution reaction between allylamine and a silylating agent, typically chlorotrimethylsilane (TMSCl). The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of allylamine onto the electrophilic silicon atom of TMSCl.
Causality Behind Experimental Design:
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Choice of Base: The reaction produces hydrochloric acid (HCl) as a byproduct. This acid must be neutralized in situ to prevent the protonation of the starting allylamine. A protonated amine becomes an unreactive ammonium salt, halting the reaction. A tertiary amine, such as triethylamine (NEt₃), is the ideal choice as it is a strong enough base to scavenge the HCl but is non-nucleophilic and will not compete with allylamine in reacting with TMSCl.
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Solvent Selection: The reaction must be conducted under strictly anhydrous conditions. Both the silylating agent (TMSCl) and the N-silylated product are highly susceptible to hydrolysis.[3] Therefore, an inert, anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF) is essential to ensure the integrity of the reactants and products.
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Temperature Control: The reaction between an amine and an acyl chloride or its equivalent is often highly exothermic. Initiating the reaction at a reduced temperature (e.g., 0 °C) allows for controlled addition of the silylating agent, mitigating thermal runaway and potential side reactions.
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic substitution pathway and the role of triethylamine as an HCl scavenger.
Caption: Nucleophilic substitution mechanism for the synthesis of Allylaminotrimethylsilane.
Experimental Protocol: Synthesis Workflow
This protocol details a laboratory-scale synthesis of Allylaminotrimethylsilane. Crucially, all operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis.
Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Key Hazards |
| Allylamine | C₃H₇N | 57.09 | 53 | 0.76 | Highly Flammable, Toxic, Corrosive |
| Chlorotrimethylsilane | C₃H₉ClSi | 108.64 | 57 | 0.86 | Highly Flammable, Corrosive |
| Triethylamine | C₆H₁₅N | 101.19 | 89 | 0.73 | Highly Flammable, Corrosive |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 35 | 0.71 | Extremely Flammable, Peroxide Former |
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of Allylaminotrimethylsilane.
Step-by-Step Synthesis Protocol
Materials:
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Allylamine (57.1 g, 1.0 mol)
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Triethylamine (111.3 g, 1.1 mol)
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Chlorotrimethylsilane (108.6 g, 1.0 mol)
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Anhydrous Diethyl Ether (800 mL)
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Three-neck round-bottom flask (2 L), equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet.
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Ice bath
Procedure:
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Setup: Assemble the 2 L three-neck flask, previously oven-dried and cooled under a stream of nitrogen. Equip it with a mechanical stirrer, a 250 mL pressure-equalizing dropping funnel, and a condenser with a nitrogen inlet.
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Charging: To the flask, add anhydrous diethyl ether (500 mL), allylamine (1.0 mol), and triethylamine (1.1 mol).
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Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.
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TMSCl Addition: Dissolve chlorotrimethylsilane (1.0 mol) in anhydrous diethyl ether (300 mL) and add this solution to the dropping funnel. Add the TMSCl solution dropwise to the cooled, stirred reaction mixture over a period of 2-3 hours. A white precipitate of triethylamine hydrochloride will form immediately.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Let the reaction stir for an additional 12-16 hours to ensure completion.
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Workup - Filtration: The resulting slurry is filtered under an inert atmosphere (e.g., using a Schlenk filter or a cannula filtration setup) to remove the triethylamine hydrochloride salt. Wash the salt cake with two portions of anhydrous diethyl ether (100 mL each) to recover any entrained product.
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Solvent Removal: Combine the filtrate and washings. Remove the bulk of the diethyl ether solvent using a rotary evaporator. Caution: Use a water bath temperature below 30 °C due to the solvent's low boiling point.
The resulting crude liquid is now ready for purification. A typical crude yield before distillation is in the range of 85-95%.
Purification Protocol: Fractional Distillation
The primary impurity in the crude product, aside from residual solvent, is unreacted starting material. Fractional distillation is the most effective method for obtaining highly pure Allylaminotrimethylsilane.
Causality Behind Purification Choices:
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Fractional vs. Simple Distillation: The boiling points of allylamine (53 °C), TMSCl (57 °C), and the product (110-112 °C) are sufficiently different. However, fractional distillation using a packed column (e.g., Vigreux or Raschig rings) provides superior separation efficiency, ensuring the removal of any closely boiling impurities and yielding a product of high purity.
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Inert Atmosphere: As the product is moisture-sensitive, the distillation must be conducted under a nitrogen or argon atmosphere to prevent degradation.[3]
Purification Workflow Diagram
Caption: Step-by-step workflow for the purification of Allylaminotrimethylsilane.
Step-by-Step Purification Protocol
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Setup: Assemble a fractional distillation apparatus (e.g., with a 20-30 cm Vigreux column) that has been oven-dried and cooled under nitrogen.
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Charging: Transfer the crude Allylaminotrimethylsilane into the distillation pot. Add a few boiling chips or a magnetic stir bar.
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Distillation: Gently heat the pot using an oil bath.
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Fraction Collection:
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Forerun: Collect and discard the initial fraction that distills below 105 °C. This will contain residual diethyl ether and any unreacted starting materials.
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Product: Carefully collect the main fraction that distills at a stable temperature of 110-112 °C .
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Completion: Stop the distillation when the temperature either rises significantly or begins to drop, or when only a small residue remains in the pot.
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Validation & Storage: The purified product should be a clear, colorless liquid. Purity can be confirmed by Gas Chromatography (GC) or ¹H NMR spectroscopy. The refractive index should be between 1.411 and 1.416.[3] Store the final product in an amber bottle with a tight-fitting cap, sealed under nitrogen, and in a cool, dry, flammables-designated area.[6][7]
Safety and Handling
Allylaminotrimethylsilane and its precursors are hazardous materials requiring strict safety protocols.[6]
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Flammability: The compound is a highly flammable liquid with a low flash point.[3][6] Keep away from all ignition sources, use non-sparking tools, and ensure electrical equipment is explosion-proof.[8][9]
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Corrosivity and Toxicity: The compound causes severe skin burns and eye damage.[6] It is toxic if inhaled or swallowed.[9] All handling must be performed in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat.[8][10]
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Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors.[7] Ensure containers are properly grounded during transfers to prevent static discharge.[8]
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Spills: In case of a spill, contain it with a non-combustible absorbent material like vermiculite or sand and place it in a sealed container for disposal.[7]
Conclusion
The synthesis and purification of Allylaminotrimethylsilane is a straightforward but exacting process that demands rigorous adherence to anhydrous and inert atmosphere techniques. By understanding the underlying chemical principles—from the necessity of an HCl scavenger to the moisture sensitivity of the Si-N bond—researchers can reliably produce this valuable synthetic intermediate in high yield and purity. The protocols outlined in this guide provide a robust framework for its successful preparation, enabling its application in advanced research and development.
References
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Gelest, Inc. (2015). ALLYLTRIMETHYLSILANE Safety Data Sheet. Retrieved from [Link]
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The Garland Company. (2018). All-Sil Safety Data Sheet. Retrieved from [Link]
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Verma, V., Koperniku, A., & Schafer, L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Chemical Communications. Retrieved from [Link]
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Sakurai, H. (1982). Reactions of allylsilanes and application to organic synthesis. Pure and Applied Chemistry, 54(1), 1-22. Retrieved from [Link]
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Verma, V., Koperniku, A., & Schafer, L. (2022). N-Silylamines in catalysis: synthesis and reactivity. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (2022). N-Silylamines in catalysis: synthesis and reactivity | Request PDF. Retrieved from [Link]
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